molecular formula C9H6N4O2 B8374537 2-(7-nitro-1H-indazol-4-yl)acetonitrile

2-(7-nitro-1H-indazol-4-yl)acetonitrile

Cat. No. B8374537
M. Wt: 202.17 g/mol
InChI Key: GVWNXEXGJAMCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-nitro-1H-indazol-4-yl)acetonitrile is a useful research compound. Its molecular formula is C9H6N4O2 and its molecular weight is 202.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(7-nitro-1H-indazol-4-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-nitro-1H-indazol-4-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(7-nitro-1H-indazol-4-yl)acetonitrile

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

2-(7-nitro-1H-indazol-4-yl)acetonitrile

InChI

InChI=1S/C9H6N4O2/c10-4-3-6-1-2-8(13(14)15)9-7(6)5-11-12-9/h1-2,5H,3H2,(H,11,12)

InChI Key

GVWNXEXGJAMCGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1CC#N)C=NN2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature, 23.3 g of N,N-dimethyl-N-[2-(7-nitro-1H-indazol-4-yl)ethenyl]amine and 35.0 g of hydroxylamine-orthosulfonic acid are agitated in 400 ml of water for 24 hours. The precipitate is suctioned off, washed with water, and recrystallized from ethyl acetate, thus obtaining 16.0 g of 2-(7-nitro-1H-indazol-4-yl)acetonitrile, mp 198°-200° C.
Name
N,N-dimethyl-N-[2-(7-nitro-1H-indazol-4-yl)ethenyl]amine
Quantity
23.3 g
Type
reactant
Reaction Step One
[Compound]
Name
hydroxylamine-orthosulfonic acid
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

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